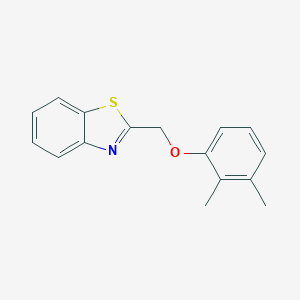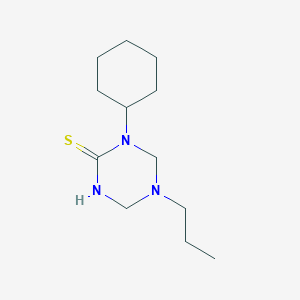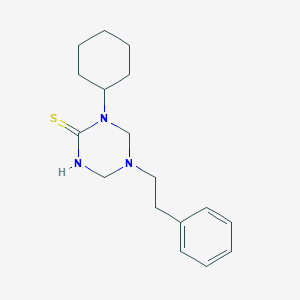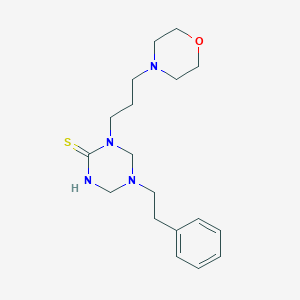![molecular formula C20H29N3O4 B282680 Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EMD 57033, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
EMD 57033 has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes. Some of the scientific research applications of EMD 57033 include:
1. Studying the role of calcium channels in neurotransmitter release
2. Investigating the role of protein kinases in signal transduction pathways
3. Studying the mechanisms of action of various drugs and toxins
4. Investigating the role of ion channels in cellular signaling pathways
5. Studying the effects of various drugs on ion channel function
Wirkmechanismus
The mechanism of action of EMD 57033 is not fully understood, but it is believed to act as a calcium channel blocker. This compound has been shown to inhibit the release of neurotransmitters by blocking calcium channels in the presynaptic membrane. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which are involved in various signal transduction pathways.
Biochemical and Physiological Effects
EMD 57033 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the release of neurotransmitters, which can lead to a decrease in synaptic transmission. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which can lead to a decrease in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
EMD 57033 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for calcium channels and protein kinases, making it a useful tool for studying these pathways. Additionally, EMD 57033 is relatively easy to synthesize and has a long shelf life. However, one limitation of EMD 57033 is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on EMD 57033. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases. Additionally, future research could focus on identifying the precise mechanisms of action of EMD 57033 and its effects on various biological processes. Finally, future research could focus on developing new analogs of EMD 57033 with improved selectivity and efficacy.
Synthesemethoden
EMD 57033 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-2-methylbut-3-en-2-ol. This intermediate is then reacted with 3,4-dihydro-2H-pyran, followed by treatment with acetic anhydride to form ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Eigenschaften
Molekularformel |
C20H29N3O4 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
ethyl 4-[3-(diethylaminomethyl)-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-6-23(7-2)12-15-11-14(9-10-16(15)26-5)18-17(19(24)27-8-3)13(4)21-20(25)22-18/h9-11,18H,6-8,12H2,1-5H3,(H2,21,22,25) |
InChI-Schlüssel |
YPFYLJNBJDDUFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)


![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)








